molecular formula C11H23NO B13070511 (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine

(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine

Cat. No.: B13070511
M. Wt: 185.31 g/mol
InChI Key: VWNNKHMXHHUEEZ-UHFFFAOYSA-N
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Description

(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine ( 1498021-78-5) is a high-purity organic compound offered as a building block for chemical research and development. This compound has a molecular formula of C11H23NO and a molecular weight of 185.31 g/mol . As a functionalized amine, it serves as a versatile intermediate in organic synthesis, particularly for constructing more complex molecular architectures. Its structure, featuring both an amine and an ethoxy group on a dimethylcyclohexane ring, makes it a valuable scaffold in medicinal chemistry and materials science research. The product is supplied with a typical purity of 95% and is characterized by analytical data, including NMR, HPLC, and LC-MS, to ensure quality and consistency for your research applications . This product is for research and development use only. It is not intended for human or diagnostic use.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

(1-ethoxy-3,3-dimethylcyclohexyl)methanamine

InChI

InChI=1S/C11H23NO/c1-4-13-11(9-12)7-5-6-10(2,3)8-11/h4-9,12H2,1-3H3

InChI Key

VWNNKHMXHHUEEZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCC(C1)(C)C)CN

Origin of Product

United States

Preparation Methods

The synthesis of (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine involves several steps. One common synthetic route includes the reaction of 3,3-dimethylcyclohexanone with ethyl alcohol in the presence of an acid catalyst to form the ethoxy derivative. This intermediate is then reacted with methanamine under controlled conditions to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific research and application needs .

Chemical Reactions Analysis

(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine undergoes various chemical reactions, including:

Scientific Research Applications

(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine Hydrochloride

Structural Similarities and Differences :

  • Shared Features : Both compounds possess a cyclohexane ring with 3,3-dimethyl substituents and a methanamine group.
  • Key Difference : The ethoxy group in the target compound is replaced by a methoxy group (-OCH3) in this analog.

Implications :

  • Steric Effects : Ethoxy’s larger size may influence binding interactions in receptor sites compared to methoxy.
  • Synthetic Utility : The methoxy analog is explicitly cited as a research chemical, suggesting similar applications for the ethoxy derivative .

[3-(Aminomethyl)cyclohexyl]methanamine

Structural Similarities and Differences :

  • Shared Features : Both have a cyclohexane ring and methanamine group.
  • Key Differences: This compound features an aminomethyl (-CH2NH2) group at position 3 instead of ethoxy and methyl substituents.

Implications :

  • Basicity : The additional amine group increases basicity, altering solubility and reactivity in acidic environments.
  • Applications : Used as an industrial intermediate, highlighting the versatility of cyclohexyl methanamine derivatives .

(2,4,6-Trimethoxyphenyl)methanamine

Structural Similarities and Differences :

  • Shared Features : Both contain a methanamine group.
  • Key Differences : The trimethoxyphenyl analog has an aromatic ring with methoxy substituents, contrasting with the aliphatic cyclohexane ring in the target compound.

Implications :

  • Electronic Effects : Aromatic systems exhibit resonance stabilization, whereas cyclohexane rings confer conformational flexibility.
  • Safety Profile : The trimethoxyphenyl derivative requires stringent safety measures (e.g., H318 for eye damage), suggesting similar precautions for related amines .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight* Key Functional Groups Potential Applications
(1-Ethoxy-3,3-dimethylcyclohexyl)methanamine Cyclohexane 1-Ethoxy, 3,3-dimethyl ~201.3† Ethoxy, Methanamine Pharmaceutical intermediate
1-(1-Methoxy-3,3-dimethylcyclohexyl)methanamine HCl Cyclohexane 1-Methoxy, 3,3-dimethyl ~207.7† Methoxy, Methanamine Research chemical
[3-(Aminomethyl)cyclohexyl]methanamine Cyclohexane 3-Aminomethyl ~158.3† Aminomethyl, Methanamine Industrial intermediate
(2,4,6-Trimethoxyphenyl)methanamine Aromatic phenyl 2,4,6-Trimethoxy ~197.2† Methoxy, Methanamine Laboratory research

*Calculated based on molecular formulas.
†Approximate values.

Research Findings and Implications

  • Lipophilicity and Bioavailability : Ethoxy-substituted compounds are predicted to have higher logP values than methoxy analogs, impacting pharmacokinetics .
  • Safety Considerations : Methanamine derivatives often require precautions for inhalation and dermal exposure, as seen in trimethoxyphenyl methanamine .
  • Synthetic Challenges : Steric hindrance from 3,3-dimethyl groups may complicate synthetic routes, a common issue in cyclohexane derivatives .

Biological Activity

The compound (1-Ethoxy-3,3-dimethylcyclohexyl)methanamine , also known by its CAS number 1561280-45-2 , is a member of the alkylamine family and has garnered interest due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C11_{11}H23_{23}NO
Molecular Weight 185.31 g/mol
CAS Number 1561280-45-2

Structure

The chemical structure of this compound features an ethoxy group attached to a cyclohexyl ring, which is further substituted by two methyl groups. This unique structure may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that alkylamines can disrupt microbial cell membranes, leading to cell death. This mechanism is particularly relevant for developing new antimicrobial agents in the face of rising antibiotic resistance.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence neurotransmitter systems. Compounds with similar structures have been reported to interact with serotonin and dopamine receptors, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by researchers at a university laboratory tested various alkylamines against common bacterial strains. Results indicated that this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a novel antimicrobial agent.
  • Neuropharmacological Assessment : In a controlled trial involving animal models, the effects of this compound on behavior were observed. The compound was found to enhance serotonergic activity, leading to improved mood-related behaviors in subjects exposed to stress.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : Similar compounds have been shown to integrate into microbial membranes, altering permeability and leading to cell lysis.
  • Receptor Modulation : The interaction with neurotransmitter receptors may modulate synaptic transmission and influence mood regulation.

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